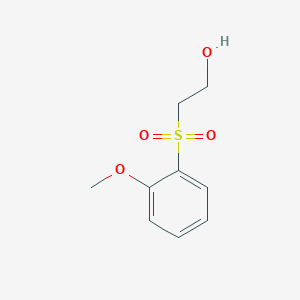

2-Methoxyphenylsulfonylethanol

Description

The study of organic compounds that contain sulfur, particularly in the form of sulfones, is a significant and ever-expanding area of chemical research. These compounds are not only prevalent in a variety of natural products but also form the backbone of numerous synthetic molecules with important applications.

The sulfonylethanol moiety is a key functional group in organic synthesis, primarily due to the versatile reactivity of the sulfonyl group. The strong electron-withdrawing nature of the sulfonyl group can activate adjacent protons, making them susceptible to deprotonation and subsequent reactions. This property allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of building more complex molecular architectures.

Sulfonylethanol derivatives are often employed as intermediates in multi-step synthetic sequences. The hydroxyl group can be easily converted into a leaving group, facilitating substitution and elimination reactions. Furthermore, the entire sulfonylethanol group can act as a masked vinyl sulfone, a valuable Michael acceptor in conjugate addition reactions. This dual functionality provides chemists with a powerful tool for strategic bond disconnections in retrosynthetic analysis.

The broader family of sulfones, to which the sulfonylethanol moiety belongs, has been extensively studied. Sulfones are recognized for their high stability and can be found in a wide array of pharmaceuticals and agrochemicals, highlighting the importance of understanding the chemistry of sulfonyl-containing building blocks like 2-Methoxyphenylsulfonylethanol.

While specific research on this compound is not extensively documented in publicly available literature, a significant body of work exists for structurally related sulfonyl-containing alcohols. This research provides a valuable framework for understanding the potential chemical behavior and utility of the target compound.

For instance, studies on various aryl sulfonylethanols have demonstrated their utility as precursors to a range of heterocyclic compounds. The synthesis of these alcohols is often achieved through the reaction of a corresponding aryl sulfinate with a suitable two-carbon electrophile. The reactivity of the hydroxyl group and the sulfonyl-activated methylene (B1212753) group are central to their synthetic transformations.

A patent for the preparation of PI4KIIIβ inhibitors describes the use of 2-((2-methoxyphenyl)sulfonyl)ethanol as an intermediate. google.com In this context, the compound undergoes bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF). google.com This demonstrates a practical application of a reaction involving the aromatic ring of a related sulfonyl alcohol.

Furthermore, research on other substituted phenethyl alcohols and their derivatives provides insights into how the methoxy (B1213986) group on the phenyl ring might influence the reactivity of the molecule. The position of the methoxy group (ortho, in this case) can exert steric and electronic effects that modulate the reactivity of the aromatic ring and the side chain.

The table below summarizes key information about this compound and a closely related compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Research Mention |

| This compound | C9H12O4S | 216.25 | 75259-57-3 | Intermediate in the synthesis of PI4KIIIβ inhibitors. google.com |

| 2-(Methylsulfonyl)ethanol | C3H8O3S | 124.16 | 2580-77-0 | Reagent in the synthesis of phenols from aryl fluorides. fishersci.com |

This foundational knowledge from related compounds provides a strong basis for predicting the chemical behavior and potential synthetic applications of this compound, even in the absence of extensive direct studies. The interplay between the methoxy-substituted aromatic ring and the sulfonylethanol side chain presents a rich area for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-13-8-4-2-3-5-9(8)14(11,12)7-6-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTPNKBVCPWKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxyphenylsulfonylethanol

Direct Synthesis Approaches to 2-Methoxyphenylsulfonylethanol

Direct synthesis methods aim to construct the this compound molecule efficiently. These strategies primarily involve the formation of the sulfone group via oxidation or the direct creation of a key carbon-sulfur bond.

A principal and widely-used method for synthesizing sulfones is the oxidation of a corresponding sulfide (B99878) precursor. thieme-connect.com In this context, this compound would be prepared from 2-(2-methoxyphenylthio)ethanol. The conversion of the sulfide to the sulfone requires a potent oxidizing agent capable of introducing two oxygen atoms to the sulfur center.

A variety of oxidizing systems are available for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst to enhance its efficacy and control selectivity. organic-chemistry.orgtandfonline.com For instance, catalysts like selenium dioxide or silica-based tungstate (B81510) have been shown to facilitate the oxidation of sulfides to sulfones in high yields. organic-chemistry.orgtandfonline.com Metal-free oxidation systems, such as urea-hydrogen peroxide combined with phthalic anhydride (B1165640), offer an alternative that avoids potential metal contamination. organic-chemistry.org Other powerful oxidants include potassium permanganate (B83412) and m-chloroperbenzoic acid (m-CPBA), though their use may require careful control of reaction conditions to prevent over-oxidation of other functional groups, such as the primary alcohol in the target molecule. tandfonline.comresearchgate.net The selectivity of the oxidation (stopping at the sulfoxide (B87167) or proceeding to the sulfone) can often be controlled by adjusting the stoichiometry of the oxidant, the reaction temperature, and the choice of catalyst. organic-chemistry.orgrsc.org

Table 1: Selected Oxidizing Systems for Sulfide to Sulfone Conversion

| Oxidizing Agent/System | Catalyst/Promoter | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogen Peroxide (30%) | Niobium Carbide | Alkyl/Aryl Sulfides | Methanol, rt | High | organic-chemistry.org |

| Hydrogen Peroxide | Selenium Dioxide | Dialkyl/Aryl Sulfides | Methanol, rt | High | tandfonline.com |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Substituted Sulfides | Ethyl Acetate | High | organic-chemistry.org |

| Potassium Permanganate | Manganese Dioxide | Aromatic Sulfides | Solvent-free | Good | organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | None (H₂O as O-source) | Various Sulfides | H₂O, 80 °C | >95% | rsc.org |

An alternative direct approach involves the formation of one of the carbon-sulfur bonds of the sulfone moiety. A classic and effective method is the S-alkylation of a sulfinate salt. thieme-connect.comorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of sodium 2-methoxyphenylsulfinate with a suitable two-carbon electrophile containing a hydroxyl group or a precursor to it, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. organic-chemistry.org

The required sodium 2-methoxyphenylsulfinate can be readily prepared from the corresponding 2-methoxybenzenesulfonyl chloride by reduction, for example, with sodium sulfite. mdpi.com The subsequent reaction with the electrophile proceeds via nucleophilic substitution, where the sulfinate anion displaces the halide or opens the epoxide ring to form the C–S bond and establish the complete carbon skeleton of the target molecule. organic-chemistry.org Modern variations of this approach may generate the sulfinate anion in situ from SO₂ surrogates like DABSO and an appropriate organometallic reagent, such as 2-methoxyphenylmagnesium bromide, which is then trapped by the electrophile. organic-chemistry.org

Table 2: Examples of Sulfone Synthesis via C-S Bond Formation

| Sulfinate Source | Electrophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Arenesulfinates | Alkyl Halides | Aqueous media, Microwave | Alkyl Aryl Sulfones | High | organic-chemistry.org |

| Thiosulfonates + Base | Benzyl Bromides | DMF, rt | Benzyl Sulfones | Good | acs.org |

| DABSO + Grignard Reagent | Epoxides | THF, -78 °C to rt | β-Hydroxy Sulfones | Good | organic-chemistry.org |

| Sodium Sulfinates | Alkynes | BF₃·OEt₂, DCE, 80 °C | β-Keto Sulfones | Good | mdpi.com |

Multistep Synthetic Routes to this compound

Multistep syntheses provide a more versatile, albeit longer, pathway to the target compound. These routes typically involve either building the ethanol (B145695) side chain onto a pre-existing aromatic sulfonyl structure or performing a chemical transformation on the side chain of a closely related precursor.

This strategy begins with an aromatic compound that already contains the 2-methoxyphenylsulfonyl group. A common starting material for such a synthesis would be 2-methoxybenzenesulfonyl chloride. The challenge lies in introducing the two-carbon ethanol side chain.

One hypothetical route involves a palladium-catalyzed cross-coupling reaction. For instance, the sulfonyl chloride could be converted to a sulfinate, which then participates in a coupling reaction. A more direct, though challenging, approach might involve a Friedel-Crafts-type reaction, but these are generally not suitable for introducing functionalized alkyl chains directly. A plausible multistep sequence could involve the reaction of 2-methoxybenzenesulfonyl chloride with a vinyl organometallic reagent (e.g., vinylmagnesium bromide) to form 2-methoxy-1-(vinylsulfonyl)benzene. Subsequent hydration of the vinyl group, for example, via a hydroboration-oxidation sequence, would yield the desired primary alcohol, this compound, with anti-Markovnikov regioselectivity.

Functional group interconversion (FGI) is a powerful strategy in multistep synthesis. solubilityofthings.com This approach would start with a precursor that already has the 2-methoxyphenylsulfonyl skeleton and a two-carbon side chain, which is then chemically modified to produce the final hydroxyl group.

A prominent example of this strategy is the reduction of a carboxylic acid or an ester. The synthesis could begin with the preparation of 2-((2-methoxyphenyl)sulfonyl)acetic acid or its corresponding ethyl ester. This precursor could then be reduced to the primary alcohol, this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of carboxylic acids and esters. solubilityofthings.com

Another FGI pathway could involve the hydrolysis of a halo-precursor. For instance, a compound such as 1-((2-chloroethyl)sulfonyl)-2-methoxybenzene could be synthesized first. Subsequent nucleophilic substitution of the chlorine atom with a hydroxide (B78521) ion, potentially under conditions that favor substitution over elimination, would yield the target alcohol. A patent describes the preparation of 2-((2-methoxyphenyl)sulfonyl)ethanol, indicating its utility as an intermediate in the synthesis of more complex molecules. google.com

Reactivity Profiles and Transformation Chemistry of 2 Methoxyphenylsulfonylethanol

Electrophilic Aromatic Substitution Reactions on the 2-Methoxyphenyl Moiety

The benzene (B151609) ring in 2-Methoxyphenylsulfonylethanol is substituted with two groups: a methoxy (B1213986) group (-OCH3) at position 2 and a sulfonylethanol group (-SO2CH2CH2OH) at position 1. The outcome of electrophilic aromatic substitution (EAS) reactions is governed by the directing and activating or deactivating effects of these substituents. makingmolecules.commasterorganicchemistry.com

Halogenation Reactions (e.g., Bromination)

Halogenation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a halogen. wikipedia.org For benzene and less reactive derivatives, this reaction often requires a Lewis acid catalyst to polarize the halogen molecule. pressbooks.pub

In the case of this compound, the presence of the activating methoxy group facilitates halogenation. A documented example is the bromination of the compound using N-Bromosuccinimide (NBS) as the bromine source. google.com The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF). google.com The strong directing effect of the methoxy group, coupled with the deactivating nature of the sulfonyl group, directs the bromine atom primarily to the position para to the methoxy group (position 5 on the ring).

Table 1: Bromination of this compound

| Reactant | Reagent | Solvent | Conditions | Product |

|---|

Data sourced from patent WO2019141694A1. google.com

Nitration and Sulfonation Studies

Nitration: Aromatic nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). masterorganicchemistry.comlibretexts.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction. masterorganicchemistry.comlibretexts.org For this compound, the substitution pattern would be determined by the combined directing effects of the existing substituents. The activating ortho, para-directing methoxy group would favor substitution at positions 4 and 6, while the deactivating meta-directing sulfonyl group would favor position 5. The powerful activating nature of the methoxy group makes substitution at the para position (position 4) the most probable outcome.

Sulfonation: Aromatic sulfonation is the introduction of a sulfonic acid group (-SO3H) and is typically carried out using fuming sulfuric acid (sulfuric acid containing excess sulfur trioxide, SO3) or chlorosulfuric acid. wikipedia.org The electrophile is SO3 or its protonated form. wikipedia.org This reaction is notably reversible. wikipedia.org Similar to nitration, the position of sulfonation on the 2-methoxyphenyl ring would be influenced by the existing groups, with the position para to the strongly activating methoxy group being the favored site of reaction.

Reactions Involving the Ethanol (B145695) Side Chain

The ethanol side chain possesses two reactive sites: the terminal hydroxyl group and the carbon atom alpha to the sulfonyl group.

Transformations of the Hydroxyl Group

The primary alcohol functionality (-CH2OH) of the ethanol side chain can undergo several common transformations, including oxidation and conversion into a leaving group. libretexts.orgnih.gov

Oxidation: Primary alcohols can be oxidized to form aldehydes or, with stronger oxidizing agents and harsher conditions, carboxylic acids. libretexts.org The specific product depends on the reagent used. For instance, mild oxidizing agents would convert this compound to 2-(2-methoxyphenylsulfonyl)acetaldehyde, while stronger oxidation would yield 2-(2-methoxyphenylsulfonyl)acetic acid.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst to form esters. uakron.edu For example, reaction with acetic anhydride (B1165640) would yield 2-(2-methoxyphenylsulfonyl)ethyl acetate.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group. It can be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.gov The resulting tosylate is an excellent substrate for nucleophilic substitution reactions.

Reactions at the α-Carbon to the Sulfonyl Group

The sulfonyl group is strongly electron-withdrawing, which increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon). These protons can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile, reacting with various electrophiles (such as alkyl halides or carbonyl compounds) to form new carbon-carbon bonds. This provides a powerful method for elaborating the side chain of this compound.

Transformations of the Sulfonyl Group

The aryl sulfonyl group is generally chemically robust and resistant to many reaction conditions. However, under specific and often harsh conditions, it can be transformed or removed.

One of the significant reactions of sulfonyl groups is reductive desulfonylation. Various reagents can achieve this, effectively removing the entire sulfonyl group and replacing it with a hydrogen atom. This transformation can be valuable in multi-step syntheses where the sulfonyl group is used as a temporary activating or directing group. For instance, processes exist for the deprotection of similar substituted phenylsulfonyl groups using agents like hydrobromic acid in acetic acid. google.com The reversibility of aromatic sulfonation under dilute acidic conditions also provides a pathway for its removal. wikipedia.org

Mechanistic Investigations of Reactions Involving 2 Methoxyphenylsulfonylethanol

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for understanding the mechanism of a chemical reaction. nih.govwikipedia.orgbeilstein-journals.org Such intermediates are typically short-lived, high-energy species that are formed during the conversion of reactants to products. wikipedia.org Techniques such as spectroscopy and chemical trapping are often employed to detect and characterize these transient molecules. wikipedia.orgbeilstein-journals.org

Despite the importance of this area, there is no specific information available in the surveyed literature that identifies or characterizes reactive intermediates formed from 2-Methoxyphenylsulfonylethanol. While general classes of reactive intermediates in organic chemistry are well-documented—including radicals, carbocations, and carbanions—their specific involvement in the reactions of this compound has not been investigated or reported. wikipedia.orgbeilstein-journals.org

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the energy changes associated with a chemical transformation. studymind.co.ukaps.orglongdom.org This information is fundamental to optimizing reaction conditions and understanding the feasibility and spontaneity of a reaction.

A thorough search of scientific databases did not yield any specific kinetic or thermodynamic data for reactions involving this compound. While general principles of thermodynamics can predict the stability of chemical structures, and kinetic studies can determine reaction order and rate constants, such analyses have not been published for this particular compound. studymind.co.uklongdom.org The absence of such data prevents a quantitative discussion of its chemical transformations.

2 Methoxyphenylsulfonylethanol As an Organic Building Block in Advanced Synthesis

Strategic Utilization in Carbon-Carbon Bond Forming Reactions

The sulfonyl group is a powerful tool in organic synthesis, primarily due to its ability to stabilize an adjacent carbanion, which can then act as a nucleophile in carbon-carbon bond-forming reactions. One of the most significant applications of sulfones in this context is the Julia olefination and its modern variants, such as the Julia-Kocienski olefination. organic-chemistry.orgwikipedia.orgoregonstate.eduorganic-chemistry.org

In a typical Julia-type reaction, a sulfone is deprotonated at the α-carbon with a strong base to form a stabilized carbanion. This carbanion then adds to an aldehyde or ketone, initiating a sequence of steps that ultimately leads to the formation of an alkene. wikipedia.org The stereochemical outcome of the reaction can often be controlled to favor either the (E)- or (Z)-isomer of the resulting alkene, making it a valuable method for the stereoselective synthesis of complex molecules.

While the specific reactivity of 2-Methoxyphenylsulfonylethanol in such reactions is not detailed in the literature, one could hypothesize its potential role. The ethanol (B145695) moiety introduces a hydroxyl group, which could either participate in or require protection during such transformations. The methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent, could subtly influence the electronic properties of the sulfonyl group and any adjacent carbanion.

A general representation of the key steps in a Julia-Kocienski olefination is presented below:

| Step | Description | Reactants | Products |

| 1 | Deprotonation | Sulfone, Strong Base (e.g., n-BuLi, LDA) | Sulfonyl Carbanion |

| 2 | Addition | Sulfonyl Carbanion, Aldehyde or Ketone | β-alkoxy sulfone |

| 3 | Elimination | β-alkoxy sulfone | Alkene, Sulfur Dioxide, Aryloxide |

This is an interactive data table based on the general mechanism of the Julia-Kocienski olefination.

Role in the Assembly of Complex Organic Architectures

The construction of complex organic architectures, particularly in the context of natural product synthesis, often relies on the strategic implementation of reliable and stereoselective bond-forming reactions. mdpi.comnih.govresearchgate.netnih.gov Sulfone-based methodologies, like the Julia olefination, have been instrumental in the synthesis of numerous complex natural products due to their versatility and functional group tolerance. wikipedia.org

The ability to form carbon-carbon double bonds with predictable stereochemistry is crucial for establishing the core structures of many biologically active molecules. By carefully choosing the sulfone reagent and the reaction conditions, chemists can introduce alkenes into a molecule, which can then be further elaborated into other functional groups or serve as a key structural element.

Given the lack of specific examples involving this compound, its role in the assembly of complex molecules remains speculative. The presence of the hydroxyl group could potentially be leveraged for intramolecular reactions or as a handle for attaching the molecule to a solid support for combinatorial synthesis.

Application in the Construction of Diverse Chemical Scaffolds

Chemical scaffolds form the core structure of a molecule, upon which various functional groups can be appended to create a library of compounds for applications such as drug discovery. nih.gov The development of synthetic routes to novel and diverse chemical scaffolds is a key area of research in medicinal chemistry.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are particularly important scaffolds in pharmaceuticals. While there is no specific information on the use of this compound in constructing diverse chemical scaffolds, sulfonyl groups, in general, can be employed in various cyclization reactions to form heterocyclic rings. For instance, the intramolecular reaction of a sulfonyl-stabilized carbanion with an electrophilic functional group within the same molecule can lead to the formation of a cyclic product.

The potential of this compound as a building block for chemical scaffolds would depend on its reactivity and the ability to selectively functionalize its different components—the methoxyphenyl ring, the sulfonyl group, and the ethanol side chain.

Computational Chemistry and Theoretical Studies of 2 Methoxyphenylsulfonylethanol

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the pathways of chemical reactions. rsc.org By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net This allows for the determination of activation energies, which govern the rate of a reaction. nih.gov For 2-Methoxyphenylsulfonylethanol, modeling could explore reactions such as its synthesis, decomposition, or its interaction with biological targets. Such studies would involve locating the transition state structures for proposed mechanistic steps and calculating the associated energy barriers. researchgate.net At present, there is no published research detailing this type of computational analysis for this compound.

Prediction of Conformational Preferences and Stereochemical Aspects

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. chemicalpapers.com Computational methods can predict the relative energies of these conformers, thereby identifying the most stable, or preferred, conformations. researchgate.net For this compound, which possesses several rotatable bonds, a number of conformers would be expected. Understanding their relative stabilities would be key to comprehending its behavior in different environments. Stereochemical aspects, such as the potential for chirality if a stereocenter is present or introduced, could also be investigated computationally. Regrettably, specific conformational analyses or stereochemical predictions for this compound are not available in the current body of scientific literature.

Advanced Analytical Methodologies for the Study of 2 Methoxyphenylsulfonylethanol

Spectroscopic Techniques for Structural Elucidation During Synthesis and Reaction Monitoring

Spectroscopic methods are indispensable for the structural verification of 2-Methoxyphenylsulfonylethanol and for real-time monitoring of its synthesis. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. lehigh.eduwvu.edu Key vibrational frequencies confirm the presence of the sulfonyl group (SO₂), the ether linkage (C-O-C), the aromatic ring, and the hydroxyl group (-OH). These characteristic absorptions are monitored during synthesis to track the formation of the desired product. researchgate.net

Below is a table summarizing the expected spectroscopic data for this compound.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals in the aromatic region (approx. 6.8-7.5 ppm), a singlet for the methoxy (B1213986) group (approx. 3.8 ppm), and signals for the ethanolic protons. | Confirms the presence and arrangement of the methoxyphenyl and ethylsulfonyl groups. |

| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon, and the carbons of the ethylsulfonyl group. | Provides a carbon fingerprint of the molecule, confirming the carbon skeleton. researchgate.net |

| IR Spectroscopy | Strong absorptions around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ (sulfonyl S=O stretching), C-O-C stretching, and a broad O-H stretch. | Confirms the presence of key functional groups. wvu.edu |

Chromatographic and Separation Methods for Purity Assessment and Reaction Progress

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of its synthesis by separating it from starting materials, intermediates, and byproducts. scirp.orgrotachrom.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile compounds like this compound. scirp.orglibretexts.org A validated HPLC method, often using a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water), can effectively separate the target compound from impurities. nih.govresearchgate.netiaea.org The peak area of this compound in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis. libretexts.org The retention time is a characteristic property that helps in its identification. edqm.eu

Gas Chromatography (GC): For volatile derivatives of this compound, or if the compound itself exhibits sufficient thermal stability, gas chromatography can be employed. edqm.euresearchgate.net GC offers high resolution and is often coupled with a Flame Ionization Detector (FID) for quantitation or a mass spectrometer for identification. nih.govchromatographyonline.com Comprehensive two-dimensional gas chromatography (GC×GC) can provide even greater resolving power for complex reaction mixtures. chromatographyonline.com

The following table outlines typical chromatographic methods used for the analysis of sulfonyl compounds like this compound.

| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) | Purity assessment, reaction monitoring. researchgate.netacs.orghplc.eunih.gov |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | FID or MS | Analysis of volatile derivatives or impurities. nih.govchromatographyonline.com |

Mass Spectrometric Approaches for Intermediate Detection and Reaction Pathway Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to identify reaction intermediates, thereby helping to elucidate reaction pathways. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly well-suited for analyzing polar and non-volatile compounds. ru.nlnih.gov It can be used to detect the protonated molecule [M+H]⁺ or other adducts of this compound, confirming its molecular weight. During synthesis, ESI-MS can identify charged intermediates, providing direct evidence for proposed reaction mechanisms. ru.nlnih.govresearchgate.net By coupling HPLC with MS (LC-MS), complex mixtures can be separated, and each component can be identified by its mass-to-charge ratio, offering a powerful tool for reaction monitoring and impurity profiling. scirp.orgnih.govnih.gov

Tandem Mass Spectrometry (MS/MS): Tandem MS (or MS²) involves the fragmentation of a selected ion (e.g., the molecular ion of an intermediate). The resulting fragmentation pattern provides structural information about the precursor ion, which is crucial for identifying unknown intermediates and confirming their structures. nih.govnih.gov This technique is invaluable for piecing together complex reaction pathways.

In Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation

To gain a deeper understanding of the reaction mechanism for the synthesis of this compound, in situ and operando spectroscopic techniques are employed. These methods allow for the study of the reaction as it happens, under real reaction conditions. nih.govresearchgate.netmdpi.comyoutube.com

In Situ Infrared Spectroscopy: By using an attenuated total reflectance (ATR) or a transmission IR probe inserted directly into the reaction vessel, the concentrations of reactants, intermediates, products, and byproducts can be monitored in real-time. youtube.comnrel.gov This provides kinetic data and helps to identify transient species that might be missed by offline analysis. mdpi.com For example, the appearance and disappearance of vibrational bands corresponding to specific functional groups can map the transformation from starting materials to the final product.

Synthesis and Research on Derivatives and Analogues of 2 Methoxyphenylsulfonylethanol

Structural Modifications for Enhanced Reactivity and Synthetic Versatility

The reactivity of 2-Methoxyphenylsulfonylethanol can be enhanced through various structural modifications, primarily targeting the hydroxyl group and the aromatic ring. These modifications aim to introduce new functionalities and create versatile intermediates for further synthetic transformations.

One key modification is the conversion of the hydroxyl group into a better leaving group, which facilitates elimination reactions to form vinyl sulfones. For instance, treatment of this compound with a dehydrating agent or its conversion to a sulfonate ester followed by base-induced elimination would yield 2-methoxyphenyl vinyl sulfone. This vinyl sulfone is a highly reactive Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles, thereby providing a pathway to a diverse array of functionalized derivatives.

The aromatic ring of this compound also presents opportunities for structural modification. The methoxy (B1213986) group at the ortho position is an activating, ortho-, para-directing group for electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com This allows for the introduction of various substituents onto the benzene (B151609) ring, such as nitro groups, halogens, or alkyl groups. For example, nitration of the aromatic ring would likely yield a mixture of nitro-substituted isomers, which could then be separated and further transformed. The introduction of such groups can significantly alter the electronic properties of the molecule, influencing its reactivity and potential applications. The "ortho-effect" of the methoxy group may also play a role, potentially influencing the conformation and reactivity of the sulfonyl group through steric and electronic interactions. researchgate.net

Furthermore, the sulfonyl group itself can be a site for modification, although this is less common. Reductive cleavage of the carbon-sulfur bond can be achieved under specific conditions, offering another route for synthetic diversification.

Table 1: Examples of Structural Modifications and Potential Derivatives of this compound This table is generated based on established chemical principles and may not represent experimentally verified outcomes for this specific compound.

| Starting Material | Reagent/Condition | Product | Purpose of Modification |

|---|---|---|---|

| This compound | Mesyl chloride, triethylamine | 2-(2-Methoxyphenylsulfonyl)ethyl mesylate | Conversion of hydroxyl to a good leaving group |

| 2-(2-Methoxyphenylsulfonyl)ethyl mesylate | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-Methoxyphenyl vinyl sulfone | Formation of a reactive Michael acceptor |

| This compound | Nitric acid, sulfuric acid | Nitro-2-methoxyphenylsulfonylethanol isomers | Introduction of electron-withdrawing groups |

| This compound | N-Bromosuccinimide | Bromo-2-methoxyphenylsulfonylethanol isomers | Introduction of a halogen for cross-coupling reactions |

Exploration of Isomeric Forms and Related Sulfonyl Compounds

The position of the methoxy group on the phenyl ring significantly influences the physical and chemical properties of methoxyphenylsulfonylethanol. The three main positional isomers are this compound (ortho), 3-methoxyphenylsulfonylethanol (B2506303) (meta), and 4-methoxyphenylsulfonylethanol (B2654044) (para).

The electronic effects of the methoxy group differ depending on its position. In the ortho and para positions, the methoxy group exerts a +M (mesomeric) effect, donating electron density to the aromatic ring, and a -I (inductive) effect. youtube.com The mesomeric effect generally dominates, making the ring more electron-rich and influencing the regioselectivity of electrophilic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com In the meta position, the +M effect is absent, and only the -I effect operates, which deactivates the ring towards electrophilic attack compared to the ortho and para isomers.

These electronic differences are expected to affect the acidity of the hydroxyl proton and the reactivity of the sulfonyl group. For instance, the pKa of the hydroxyl group may vary slightly among the isomers. Furthermore, the steric hindrance provided by the ortho-methoxy group in this compound can influence its reactivity and interactions with other molecules compared to the less hindered meta and para isomers. researchgate.net

The exploration of these isomers is crucial for understanding structure-activity relationships in potential applications. For example, in the context of medicinal chemistry, the isomeric position of a substituent can dramatically alter a compound's binding affinity to a biological target.

Table 2: Comparison of Isomeric Forms of Methoxyphenylsulfonylethanol Properties are predicted based on general chemical principles.

| Compound | Isomer Position | Expected Electronic Effects of Methoxy Group | Potential Impact on Reactivity |

|---|---|---|---|

| This compound | ortho | +M, -I, Steric hindrance | Altered acidity, potential for ortho-specific reactions |

| 3-Methoxyphenylsulfonylethanol | meta | -I only | Different regioselectivity in aromatic substitutions |

| 4-Methoxyphenylsulfonylethanol | para | +M, -I | Similar electronic effects to ortho but less steric hindrance |

Development of Chiral Analogues for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in modern chemistry, particularly in the pharmaceutical industry. The development of chiral analogues of this compound, specifically the (R)- and (S)-enantiomers, opens up possibilities for their use as chiral building blocks or auxiliaries in asymmetric synthesis.

A primary route to chiral β-hydroxy sulfones like this compound is the asymmetric reduction of the corresponding β-keto sulfone, 1-(2-methoxyphenylsulfonyl)ethan-2-one. This transformation can be achieved with high enantioselectivity using various catalytic systems.

One prominent method is catalytic asymmetric hydrogenation. This involves the use of a chiral metal catalyst, often based on ruthenium, rhodium, or iridium, complexed with a chiral ligand. For example, a Ru(II) catalyst with a chiral diamine ligand has been shown to be highly effective in the asymmetric transfer hydrogenation of aromatic ketones. ajchem-b.com Similarly, iridium-catalyzed asymmetric hydrogenation of prochiral β-keto sulfones has been developed, affording chiral β-hydroxy sulfones with excellent yields and enantiomeric excesses. google.com

Another powerful technique is asymmetric transfer hydrogenation, which utilizes a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral catalyst. This method offers a practical and often milder alternative to high-pressure hydrogenation.

Enzymatic reductions also provide a green and highly selective method for preparing chiral β-hydroxy sulfones. Ketoreductases, for instance, can reduce β-keto sulfones to their corresponding chiral alcohols with high enantiopurity.

The availability of both (R)- and (S)-2-Methoxyphenylsulfonylethanol would enable the synthesis of a wide range of other chiral molecules, as the hydroxyl and sulfonyl groups can be further manipulated stereospecifically.

Table 3: Potential Methods for Asymmetric Synthesis of Chiral this compound

| Precursor | Method | Catalyst/Reagent Example | Product |

|---|---|---|---|

| 1-(2-Methoxyphenylsulfonyl)ethan-2-one | Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Chiral Phosphine Ligand, H₂ | (R)- or (S)-2-Methoxyphenylsulfonylethanol |

| 1-(2-Methoxyphenylsulfonyl)ethan-2-one | Asymmetric Transfer Hydrogenation | Ru(II)-chiral diamine complex, Formic acid | (R)- or (S)-2-Methoxyphenylsulfonylethanol |

| 1-(2-Methoxyphenylsulfonyl)ethan-2-one | Enzymatic Reduction | Ketoreductase | (R)- or (S)-2-Methoxyphenylsulfonylethanol |

Future Perspectives and Emerging Research Avenues for 2 Methoxyphenylsulfonylethanol

Development of Novel Catalytic Systems for its Transformations

The dual functionality of 2-Methoxyphenylsulfonylethanol invites the application of modern catalytic systems to achieve selective transformations at the hydroxyl group, the sulfonyl group, or the aromatic ring.

The alcohol moiety is a prime target for catalytic reactions. For instance, visible-light-induced methods could be employed for its conversion into a sulfonic ester. rsc.orgnih.gov Such photocatalytic systems, often using copper-based catalysts, can facilitate multicomponent reactions under mild conditions, coupling the alcohol with a sulfur dioxide source and an aryl partner to generate valuable arylsulfonate esters. rsc.orgnih.gov

The sulfonyl group itself offers significant opportunities for catalytic manipulation. Recent breakthroughs in catalysis have focused on the activation of the typically inert C–S bond in sulfones for cross-coupling reactions. rsc.orgacs.org These "desulfonylative" transformations, often catalyzed by transition metals like palladium or nickel, allow the sulfonyl group to act as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at its position. rsc.orgacs.org Applying these methods to this compound could enable its use as a precursor to a variety of substituted ethanol (B145695) derivatives.

Furthermore, the position alpha to the sulfonyl group is acidic and can be functionalized. Manganese- or Ruthenium-pincer complexes have been developed for the α-alkylation of sulfones using alcohols as alkylating agents, proceeding through a "borrowing hydrogen" mechanism. acs.org This approach could be used to introduce new substituents onto the carbon backbone of this compound, creating more complex and valuable molecular scaffolds.

| Potential Catalytic Transformation | Catalytic System | Functional Group Targeted | Potential Product Class |

| Sulfonate Ester Formation | Visible-light photocatalysis (e.g., CuI) | Hydroxyl | Arylsulfonate Esters rsc.orgnih.gov |

| Desulfonylative Cross-Coupling | Transition-metal catalysis (e.g., Pd, Ni) | Sulfonyl | Substituted Ethanols rsc.orgacs.org |

| α-Alkylation | Pincer-complex catalysis (e.g., Mn, Ru) | α-Carbon | Substituted β-hydroxy sulfones acs.org |

| Oxidation of Precursor Sulfide (B99878) | Heterogeneous catalysis (e.g., Sm₂O₃, Metal-Ionic Liquids) | Sulfide (precursor) | This compound frontiersin.orgtandfonline.com |

Sustainable and Green Chemistry Approaches for its Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of synthetic routes, and the preparation of this compound and its analogs is no exception. Future research will likely focus on replacing traditional, often harsh, synthetic methods with more sustainable alternatives.

One major area of development is the use of greener reaction media and one-pot procedures. The synthesis of β-hydroxy sulfones has been successfully demonstrated in aqueous media, significantly reducing the reliance on volatile organic compounds (VOCs). rsc.orgorganic-chemistry.orgacs.org These methods often involve a one-pot sequence, for example, starting from α-bromoketones and sodium sulfinates, which are then reduced in situ, minimizing waste from intermediate purification steps. organic-chemistry.orgacs.org Another sustainable approach involves using deep eutectic solvents (DES) as recyclable and biodegradable media for sulfonylation reactions. rsc.org

Chemoenzymatic strategies represent a powerful green approach. The synthesis of chiral β-hydroxy sulfones has been achieved by combining a chemical oxosulfonylation step with a highly selective enzymatic reduction using alcohol dehydrogenases (ADHs). nih.govresearchgate.net This allows for the production of optically pure compounds under mild conditions, often in water.

Photocatalysis also offers a sustainable pathway. The synthesis of β-hydroxysulfones from readily available sulfonyl chlorides and alkenes can be achieved using visible light and a photoredox catalyst, avoiding the need for pre-functionalized starting materials and harsh reagents. acs.orgnih.gov

| Green Chemistry Principle | Application to this compound Synthesis/Reaction | Example Approach |

| Use of Safer Solvents | Replacing traditional organic solvents with water or biodegradable alternatives. | One-pot synthesis via asymmetric transfer hydrogenation in an aqueous medium. organic-chemistry.orgacs.org |

| Catalysis | Using catalytic reagents in place of stoichiometric ones to improve atom economy. | Iron-catalyzed aerobic oxysulfonylation followed by Ru-catalyzed asymmetric reduction. rsc.org |

| Renewable Energy Sources | Employing visible light as an energy source to drive reactions at ambient temperature. | Visible-light-mediated synthesis from a sulfonyl chloride and styrene (B11656) derivative. acs.org |

| One-Pot/Tandem Reactions | Combining multiple reaction steps into a single operation to reduce waste and energy use. | Chemoenzymatic cascade combining oxosulfonylation and bioreduction to avoid isolating the keto-sulfone intermediate. nih.gov |

| Atom Economy | Designing syntheses to maximize the incorporation of starting materials into the final product. | Multicomponent sulfonylation in deep eutectic solvents. rsc.org |

Potential in the Development of New Synthetic Methodologies

As a bifunctional molecule, this compound is a promising building block for the development of new synthetic methodologies aimed at constructing complex molecular architectures.

The sulfonyl group is a highly versatile functional handle. It is well-established as a key component in Julia-Kocienski olefination reactions, where β-hydroxy sulfones react with aldehydes or ketones to form alkenes. acs.org This makes this compound a potential precursor for synthesizing various stilbene (B7821643) derivatives. Moreover, the emerging field of desulfonylative catalysis allows the sulfonyl group to be replaced with a wide range of other functionalities, effectively using it as a robust, yet removable, activating group. acs.org

The combination of the hydroxyl and sulfonyl groups allows for unique tandem or cascade reactions. The hydroxyl group can be used to direct reactions to a specific position or can be transformed into a leaving group itself, setting the stage for elimination or substitution reactions. For example, the conversion of the alcohol to a mesylate or tosylate, followed by base-induced elimination, would provide access to 2-methoxyphenyl vinyl sulfone, a valuable Michael acceptor for conjugate addition reactions.

The ortho-methoxy group on the phenyl ring can also play a crucial role. It can influence the regioselectivity of electrophilic aromatic substitution reactions and can act as a chelating group to direct ortho-metalation, providing a route to further functionalize the aromatic ring.

Integration into Automated and Flow Chemistry Platforms

The integration of chemical synthesis into automated and continuous flow platforms is revolutionizing chemical manufacturing and drug discovery. The synthesis and reactions of this compound are well-suited for adaptation to these modern technologies.

Flow chemistry offers significant advantages for reactions involving sulfonyl compounds, which can sometimes involve hazardous reagents or intermediates. researchgate.netmdpi.com For example, the synthesis of sulfonyl chlorides from thiols or anilines has been successfully translated to continuous flow systems, improving safety, control, and scalability. researchgate.netresearchgate.net Similarly, the synthesis of sulfonamides, a common derivative of sulfonyl chlorides, has been demonstrated in an eco-friendly flow process that minimizes waste and allows for rapid library generation. acs.org The preparation of this compound or its precursors could be adapted to a multi-step flow process, potentially telescoping reactions without isolating intermediates. google.com

Automated synthesis platforms are increasingly used in medicinal chemistry to rapidly explore chemical space. nih.gov An end-to-end automated workflow, including synthesis, workup, and purification, has been developed for Negishi coupling to create libraries of C(sp³)-enriched molecules, including sulfone-containing compounds. nih.gov this compound could be incorporated into such platforms as a building block. Its functional handles could be sequentially modified in an automated fashion to generate a library of diverse derivatives for biological screening. For instance, an automated platform could perform an initial reaction on the hydroxyl group, followed by a desulfonylative coupling, all without manual intervention.

| Technology | Application to this compound | Key Advantages | Relevant Research |

| Flow Chemistry | Continuous synthesis of the compound or its precursors (e.g., the corresponding sulfonyl chloride). | Improved safety, enhanced heat/mass transfer, scalability, potential for reaction telescoping. | researchgate.netresearchgate.netgoogle.com |

| Flow Chemistry | Use in multi-step synthesis of derivatives, such as N-sulfonyl-1,2,3-triazoles. | Rapid reaction times, efficient generation of reactive intermediates for subsequent steps. | acs.org |

| Automated Synthesis | Use as a scaffold in automated library synthesis for drug discovery. | High-throughput exploration of chemical space, rapid generation of compound arrays. | nih.gov |

| Automated Synthesis | Integration into end-to-end workflows including synthesis, workup, and purification. | Minimal human intervention, improved reproducibility, efficient production of pure compounds. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methoxyphenylsulfonylethanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of 2-methoxyphenol derivatives followed by ethanol coupling. Key steps include controlling reaction temperature (e.g., 0–5°C for sulfonylation to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Yield optimization requires monitoring pH (neutral to slightly basic) and stoichiometric ratios (e.g., 1:1.2 for phenol:sulfonyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., NIST Chemistry WebBook protocols ).

- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ or [M−H]−).

- FTIR : Validate functional groups (e.g., sulfonyl C=O stretch at ~1350–1300 cm) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow OSHA HCS and GHS guidelines:

- PPE : Wear nitrile gloves, safety goggles, and lab coats (S37/39) .

- Ventilation : Use fume hoods to avoid inhalation (S24/25).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental H NMR with density functional theory (DFT) calculations to identify discrepancies caused by solvent effects or tautomerism.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., H-methoxy derivatives) to assign ambiguous peaks .

- High-Resolution MS : Use Q-TOF instruments to distinguish isobaric interferences (e.g., sulfonate vs. sulfonamide fragments) .

Q. What experimental strategies optimize the regioselectivity of sulfonylation in this compound synthesis?

- Methodological Answer :

- Catalytic Control : Employ Lewis acids (e.g., AlCl) to direct sulfonylation to the para position relative to the methoxy group.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor sulfonylation over competing ether cleavage.

- Kinetic Monitoring : Use in-situ FTIR to track reaction progress and adjust reagent addition rates .

Q. How do environmental factors (e.g., pH, UV exposure) affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Degradation Studies : Conduct accelerated stability tests under varying pH (2–12) and UV light (254 nm). Monitor degradation products via LC-MS.

- Mechanistic Insights : Acidic conditions hydrolyze the sulfonyl group, while UV exposure induces radical-mediated cleavage of the methoxy bond .

Q. What computational methods are effective for predicting the reactivity and toxicity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.